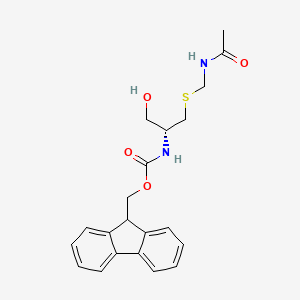

fmoc-Cysteinol(acm)

Description

Contextual Significance in Synthetic Chemistry

In the realm of synthetic chemistry, the construction of complex molecules with high precision is a primary objective. Fmoc-Cysteinol(Acm) serves as a critical building block in this endeavor. chemimpex.com Its structure incorporates two key protecting groups: the fluorenylmethyloxycarbonyl (Fmoc) group and the acetamidomethyl (Acm) group. The Fmoc group provides temporary protection for the amino group, which is crucial during peptide synthesis to ensure that amino acids are added in the correct sequence. nbinno.com This group is stable under many reaction conditions but can be readily removed when needed, allowing for the controlled elongation of a peptide chain. chemimpex.comnbinno.com

The Acm group, on the other hand, protects the thiol group of the cysteine side chain. nbinno.com The high reactivity of the thiol group can lead to undesirable side reactions during synthesis, such as the formation of incorrect disulfide bonds. nbinno.com The Acm group effectively "masks" this reactivity, ensuring that the thiol group remains inert until its specific participation is required. nbinno.com This dual-protection strategy allows for a high degree of control over the synthetic process, enabling the creation of complex peptides with defined structures and functions. chemimpex.comadventchembio.com

Role as a Functionalized Cysteine Derivative

Fmoc-Cysteinol(Acm) is a derivative of the amino acid L-cysteine, in which the carboxylic acid group has been reduced to an alcohol, and the amino and thiol groups are protected. chemimpex.compeptide.com This functionalization is key to its utility. The presence of the hydroxyl group, along with the protected amino and thiol groups, enhances its compatibility and reactivity with various coupling agents used in peptide synthesis. chemimpex.com

The Acm group is particularly noteworthy for its stability across a range of conditions typically used in solid-phase peptide synthesis (SPPS), including acidic and basic environments. nbinno.comadventchembio.com It remains intact throughout the cycles of peptide chain elongation. adventchembio.com Crucially, the Acm group can be selectively removed under specific conditions, often involving reagents like iodine or silver trifluoroacetate (B77799), to allow for the controlled formation of disulfide bridges. adventchembio.comsigmaaldrich.com This stepwise and selective deprotection is vital for synthesizing peptides with multiple disulfide bonds, where precise connectivity is essential for biological activity. adventchembio.com

Overview of Key Research Domains

The unique properties of Fmoc-Cysteinol(Acm) make it a valuable reagent in several key areas of research:

Peptide Synthesis: This is the primary domain where Fmoc-Cysteinol(Acm) is utilized. It is a fundamental component in the Fmoc solid-phase peptide synthesis (SPPS) of peptides containing cysteine residues. chemimpex.comnih.gov Its use facilitates the synthesis of complex peptides with high purity and yield. chemimpex.comnbinno.com

Drug Development: The compound plays a role in the design of novel pharmaceuticals. chemimpex.com It is particularly valuable in the development of therapeutics that target cysteine-rich proteins, which are involved in numerous biological processes. chemimpex.com The ability to synthesize peptides with specific disulfide bond arrangements is critical for creating molecules that can act as inhibitors or modulators of these protein targets. chemimpex.comadventchembio.com

Bioconjugation: Researchers use Fmoc-Cysteinol(Acm) in bioconjugation, the process of linking biomolecules to other molecules. chemimpex.com This can enhance the therapeutic efficacy of drugs by, for example, attaching them to proteins or antibodies that can deliver them to specific sites in the body. chemimpex.com

Protein Structure and Function Studies: Synthesizing peptides with defined structures allows researchers to use them as models to investigate the structure and function of larger proteins. nbinno.com By creating specific peptide fragments or analogs, scientists can probe the roles of individual amino acids and disulfide bonds in protein folding and biological activity.

Compound Information

Structure

3D Structure

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2R)-1-(acetamidomethylsulfanyl)-3-hydroxypropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4S/c1-14(25)22-13-28-12-15(10-24)23-21(26)27-11-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,15,20,24H,10-13H2,1H3,(H,22,25)(H,23,26)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILFFSHOJZXAWJQ-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCSCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCSC[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Protecting Group Chemistry of the Acetamidomethyl Acm Moiety in Fmoc Cysteinol Acm

Stability Profile of the Acm Group under Fmoc-Solid Phase Peptide Synthesis Conditions

The Acm group's resilience to the standard reagents used in Fmoc-SPPS is a key advantage, ensuring the thiol group remains protected throughout the iterative process of peptide chain elongation. adventchembio.commdpi.com

A primary characteristic of the Acm group is its notable stability under acidic conditions. researchgate.net It is resistant to cleavage by trifluoroacetic acid (TFA), the reagent commonly used for the final deprotection of acid-labile side-chain protecting groups and cleavage of the peptide from the solid support in Fmoc-SPPS. bachem.comnih.govsigmaaldrich.com This stability allows for the isolation of Acm-protected peptides after the main synthesis is complete, facilitating purification before the formation of disulfide bonds. bachem.com

While generally stable, some studies have reported partial removal of the Acm group under certain TFA-containing cleavage cocktails, particularly in the presence of scavengers like triisopropylsilane (B1312306) (TIS). nih.govnih.gov For instance, one study observed that a cleavage cocktail of TFA/TIS/H₂O led to partial deprotection of Cys(Acm). nih.gov Another report noted unexpected lability of the Acm group during standard cleavage conditions, resulting in by-products such as disulfide-cyclic peptides and tyrosine alkylation. nih.gov These instances highlight the importance of carefully selecting cleavage conditions and scavengers to maintain the integrity of the Acm group when desired.

Table 1: Stability of Acm Group to Various Acidic Reagents

| Reagent/Condition | Stability of Acm Group | Reference(s) |

| Trifluoroacetic Acid (TFA) | Stable | bachem.comnih.govsigmaaldrich.com |

| TFA/Triisopropylsilane (TIS) | Partial Lability Observed | nih.gov |

| Hydrogen Bromide/Acetic Acid (HBr/AcOH) | Stable | researchgate.net |

| Hydrogen Fluoride (HF) | Stable | researchgate.net |

The Acm group is compatible with a wide range of other cysteine-protecting groups, a property essential for the synthesis of peptides with multiple, defined disulfide bridges. adventchembio.comrsc.org This orthogonality allows for the selective deprotection of different cysteine residues at various stages of the synthesis.

Common orthogonal partners for the Acm group include:

Trityl (Trt): The Trt group is acid-labile and can be selectively removed with a dilute solution of TFA, leaving the Acm group intact. rsc.orgpeptide.compeptide.com This strategy is frequently employed for the regioselective formation of disulfide bonds. rsc.orgnih.gov

4-Methoxytrityl (Mmt): Similar to Trt, the Mmt group is highly acid-sensitive and can be cleaved under very mild acidic conditions (e.g., 1% TFA in DCM), providing excellent orthogonality with the acid-stable Acm group. rsc.orgpeptide.com

sec-Isoamyl Mercaptan (SIT): The SIT group is another protecting group compatible with Acm. Recent studies have shown that Acm can be removed in the presence of SIT using reagents like N-chlorosuccinimide (NCS), further expanding the toolkit for complex peptide synthesis. mdpi.comnih.gov

This compatibility allows for a strategic approach where, for instance, a peptide with four cysteine residues can be synthesized with two protected by Trt and two by Acm. The Trt groups can be removed first to form the initial disulfide bond, followed by the removal of the Acm groups to form the second bridge. bachem.comsigmaaldrich.com

Table 2: Orthogonal Protecting Groups Compatible with Acm

| Orthogonal Group | Cleavage Condition | Acm Stability | Reference(s) |

| Trityl (Trt) | Mild Acid (e.g., dilute TFA) | Stable | rsc.orgpeptide.compeptide.com |

| 4-Methoxytrityl (Mmt) | Very Mild Acid (e.g., 1% TFA) | Stable | rsc.orgpeptide.com |

| sec-Isoamyl Mercaptan (SIT) | Compatible with NCS deprotection of Acm | Stable | mdpi.comnih.gov |

| tert-Butyl (tBu) | Stable to iodine and TFA | Stable | rsc.orgpeptide.com |

Selective Removal Strategies for the Acm Protecting Group

The selective deprotection of the Acm group is typically achieved through oxidative methods, which can be performed either while the peptide is still attached to the solid support (on-resin) or after it has been cleaved into solution.

The most common method for removing the Acm group is through oxidation with iodine (I₂). nih.govresearchgate.net This reaction has the significant advantage of simultaneously cleaving the Acm groups and forming the disulfide bond in a single step. researchgate.netnih.gov

On-Resin Cyclization: Performing the iodine-mediated cyclization on the solid support can be advantageous as it can favor intramolecular disulfide bond formation and simplify the purification process. peptide.combiotage.com The peptide-resin is typically suspended in a solvent like N,N-dimethylformamide (DMF) and treated with an excess of iodine. peptide.com After the reaction, the resin is washed to remove excess reagents and by-products. peptide.com

Solution Phase Cyclization: Alternatively, the Acm-protected peptide can be cleaved from the resin first, purified, and then subjected to iodine oxidation in solution. bachem.com This is often carried out in solvents like aqueous acetic acid or methanol. bachem.compeptide.com

While effective, the use of iodine is not without potential issues. Side reactions can occur, such as the iodination of sensitive amino acid residues like tyrosine and tryptophan. rsc.orgnih.gov Therefore, reaction conditions, including solvent, temperature, and reaction time, must be carefully optimized for each specific peptide. nih.gov

Table 3: Typical Conditions for Iodine-Mediated Acm Deprotection

| Method | Reagents & Solvents | Typical Conditions | Reference(s) |

| On-Resin | I₂ in DMF/H₂O | 10 equivalents of I₂, room temperature, 40 minutes | peptide.com |

| Solution Phase | I₂ in 40% aqueous acetic acid | 25-50 fold excess of I₂, room temperature | bachem.com |

| Solution Phase | I₂ in methanol | 2.5 equivalents of I₂, room temperature, 30 minutes | peptide.com |

Thallium(III) salts, particularly thallium(III) trifluoroacetate (B77799) (Tl(TFA)₃), are powerful oxidizing agents that can also be used for the cleavage of the Acm group and subsequent disulfide bond formation. bachem.compeptide.com This method is often reported to give better results than iodine for on-resin cyclizations. thieme-connect.de

However, the use of thallium compounds is often limited due to their high toxicity. rsc.orgnih.gov Furthermore, side reactions have been reported, such as the transfer of the Acm group to serine or threonine residues (S→O Acm shift) in peptides with a high content of these amino acids. nih.gov The addition of scavengers like glycerol (B35011) has been shown to help suppress this side reaction. nih.gov

Oxidative Deprotection Methods

N-Halosuccinimide (NCS)-Mediated Cleavage

The use of N-halosuccinimides, particularly N-chlorosuccinimide (NCS), offers a rapid and efficient method for the removal of the Acm group, often with concomitant formation of a disulfide bond. mdpi.comresearchgate.net This approach is advantageous due to its fast reaction kinetics and the ability to perform the deprotection directly on the solid support (on-resin), which simplifies purification by allowing for the removal of by-products through simple filtration. mdpi.combiotage.com

Research has demonstrated that NCS can effectively cleave the Acm group in the presence of other cysteine-protecting groups, such as the acid-labile trityl (Trt) group, highlighting its utility in regioselective disulfide bond formation strategies. mdpi.comnih.gov The mechanism is believed to involve the chlorination of the Acm-protected thiol, which forms reactive intermediates like a halosulfonium cation or a sulfenyl chloride, ultimately leading to disulfide bond formation. researchgate.netacs.org Studies using model peptides like oxytocin (B344502) have shown that on-resin treatment with NCS in DMF can yield the cyclized, deprotected peptide in high purity (≥87%) in as little as 3.5 minutes. mdpi.comresearchgate.net This method provides a reliable alternative to harsher, traditional deprotection techniques. mdpi.comnih.gov However, like other oxidative methods, NCS can affect sensitive residues such as methionine and tryptophan, which requires careful consideration during synthetic planning. mdpi.com

Heavy Metal Ion-Mediated Deprotection

Heavy metal ions have long been employed for the cleavage of the Acm protecting group. These methods are effective but are often hampered by the toxicity of the reagents and the need for subsequent removal of the metal from the final product.

Mercury(II) acetate (B1210297) is a classic reagent for Acm deprotection. peptide.compeptide.com The protocol typically involves dissolving the Acm-protected peptide in an acidic aqueous medium, such as 10% aqueous acetic acid, and adjusting the pH to 4.0. sigmaaldrich.compeptide.com Mercury(II) acetate is then added, usually in a stoichiometric excess (e.g., 10 equivalents per Acm group), and the reaction is stirred at room temperature. sigmaaldrich.comsigmaaldrich.com The presumed mechanism involves the coordination of the mercury(II) ion to the sulfur atom, facilitating the cleavage of the S-CH₂ bond. Following the removal of the Acm group, a thiol-containing reagent like β-mercaptoethanol is added to scavenge the excess mercury ions, forming a precipitate that can be removed by centrifugation. peptide.comsigmaaldrich.com This method is effective but requires stringent safety precautions due to the high toxicity of mercury compounds. sigmaaldrich.com It is also capable of cleaving other sulfur protecting groups like S-trityl and S-t-butyl under similar conditions. peptide.compeptide.com

Table 1: Typical Protocol for Acm Deprotection using Mercury(II) Acetate

| Step | Procedure | Reagents/Conditions |

|---|---|---|

| 1 | Dissolution | Dissolve the Acm-protected peptide in 10% aqueous acetic acid. |

| 2 | pH Adjustment | Adjust pH to 4.0 with glacial acetic acid. |

| 3 | Deprotection | Add Mercury(II) acetate (1-10 eq. per Acm group) and stir for 1-3 hours at room temperature under an inert atmosphere (e.g., N₂). |

| 4 | Quenching | Add β-mercaptoethanol (e.g., 20 eq. per Acm group) and allow to stand for several hours. |

| 5 | Isolation | Remove the precipitate by centrifugation and purify the supernatant by HPLC. |

This table is a generalized representation of protocols found in the literature. sigmaaldrich.compeptide.comsigmaaldrich.com

An alternative to toxic mercury salts is the use of silver(I) salts, such as silver trifluoromethanesulfonate (B1224126) (AgOTf) or silver tetrafluoroborate (B81430) (AgBF₄). peptide.compeptide.com These protocols are typically performed under strongly acidic conditions. The Acm-protected compound is dissolved in cold trifluoroacetic acid (TFA), often with a scavenger like anisole. sigmaaldrich.compeptide.com A large excess of the silver salt (e.g., 20-100 equivalents per Acm group) is added, and the mixture is stirred at low temperatures (e.g., 4 °C) for approximately 1.5 to 2 hours. sigmaaldrich.comrsc.org The reaction yields a peptide-silver salt, which is precipitated with cold ether. sigmaaldrich.com To liberate the free thiol, the silver salt is subsequently treated with a reducing agent, most commonly dithiothreitol (B142953) (DTT). peptide.comrsc.org This method can also lead to the direct formation of disulfide bonds if treated with reagents like dimethyl sulfoxide (B87167) (DMSO) in aqueous HCl after the initial silver salt treatment. researchgate.netresearchgate.net While less toxic than mercury, silver salts are still hazardous, and care must be taken during their handling. sigmaaldrich.com

Table 2: Typical Protocol for Acm Deprotection using Silver(I) Salts

| Step | Procedure | Reagents/Conditions |

|---|---|---|

| 1 | Dissolution | Dissolve the Acm-protected peptide in cold TFA, often with anisole. |

| 2 | Deprotection | Add Silver(I) salt (e.g., AgOTf, 20-100 eq. per Acm group) and stir for 1.5-2 hours at 4 °C. |

| 3 | Precipitation | Precipitate the peptide-silver salt with cold ether and isolate by centrifugation. |

| 4 | Thiol Liberation | Treat the precipitate with Dithiothreitol (DTT) (e.g., 40 eq.) in aqueous acetic acid for 3-4 hours. |

| 5 | Isolation | Centrifuge to remove solids and purify the supernatant by HPLC. |

This table is a generalized representation of protocols found in the literature. sigmaaldrich.compeptide.comrsc.org

Alternative Chemical Deprotection Pathways (e.g., DTNP, Prolonged TIS/TFA)

Beyond heavy metal-based methods, several other chemical pathways have been developed for Acm group removal.

2,2'-Dithiobis(5-nitropyridine) (B1204645) (DTNP): This reagent provides a gentler method for Acm deprotection. nih.gov The reaction is typically carried out by treating the Acm-protected peptide with DTNP in a solution of TFA containing thioanisole (B89551) as a scavenger. nih.govnih.gov However, the reaction can be sluggish, often requiring a significant excess of DTNP (up to 20 equivalents), elevated temperatures (37-50 °C), and extended reaction times to achieve complete deprotection. nih.govresearchgate.net The effectiveness of DTNP deprotection can also be highly dependent on the peptide sequence, with some sequences being more resistant to cleavage. nih.gov For instance, complete deprotection of a bis-Acm peptide was found to be unattainable in some model systems. nih.gov

Prolonged Triisopropylsilane (TIS)/Trifluoroacetic Acid (TFA) Treatment: It has been discovered that the Acm group can be cleaved by prolonged exposure to standard cleavage cocktails containing TIS and TFA, particularly at elevated temperatures. mdpi.comresearchgate.net TIS, typically added as a carbocation scavenger, can also act as a reducing agent to facilitate the removal of the Acm group. nih.gov Studies have shown that incubating an Acm-protected peptide in a TFA/TIS (98/2) mixture for 12 hours at 37 °C can result in significant deprotection (around 70%, including both free thiol and disulfide forms). nih.govsci-hub.se The lability of various cysteine protecting groups to these conditions follows the order: 4-methoxybenzyl (Mob) > Acm > tert-butyl (tBu). researchgate.netsci-hub.se This finding is crucial as it indicates that unintended Acm cleavage can occur during extended final cleavage steps, potentially leading to side products if not properly controlled. nih.gov

Chemoselectivity and Orthogonality in Multi-Protected Systems

A significant advantage of the Acm protecting group is its orthogonality, which refers to its selective removal under specific conditions without affecting other protecting groups. rsc.org The Acm group is stable to the basic conditions used for Fmoc group removal and the standard acidic conditions of TFA cleavage (unless prolonged exposure at elevated temperatures occurs), making it compatible with Fmoc/tBu-based SPPS. mdpi.combachem.com

This stability allows for the synthesis of complex peptides with multiple cysteine residues, where different protecting groups are used to direct the regioselective formation of disulfide bonds. biotage.comrsc.org The Acm group is orthogonal to a wide array of other cysteine protecting groups, including:

Acid-labile groups: Trityl (Trt), 4-methoxytrityl (Mmt), and tert-butyl (tBu) mdpi.comrsc.orgmdpi.com

Other specialized groups: Phenylacetamidomethyl (Phacm), sec-isoamyl mercaptan (SIT), and 4,4′-dimethylsulfinylbenzhydryl (Msbh) mdpi.commdpi.com

For example, a peptide can be synthesized with one pair of cysteines protected by Trt and another by Acm. The Trt groups can be selectively removed using standard TFA cleavage, followed by oxidation to form the first disulfide bond. The Acm-protected peptide can then be purified before the Acm groups are removed using a specific reagent (e.g., iodine or NCS) to form the second disulfide bond. mdpi.com The NCS-mediated deprotection is particularly noteworthy for its orthogonality with the Trt group, which is labile to iodine, another common Acm-cleavage reagent. mdpi.comnih.gov This high degree of chemoselectivity makes Fmoc-Cysteinol(Acm) a valuable building block for constructing molecules with precisely defined disulfide connectivity. rsc.org

Challenges and Mitigation in Acm Deprotection

Despite its utility, the deprotection of the Acm group is not without its challenges.

Reagent Toxicity: The primary challenge with classical methods is the high toxicity of reagents like mercury(II) acetate and, to a lesser extent, silver salts. peptide.comsigmaaldrich.com This necessitates stringent handling protocols and poses waste disposal concerns.

Harsh Conditions and Side Reactions: Many deprotection methods require harsh conditions. Iodine-based oxidation, a common method for simultaneous deprotection and cyclization, can lead to undesired side reactions, such as the iodination of sensitive residues like tyrosine, histidine, and tryptophan. sigmaaldrich.comresearchgate.net DTNP-mediated cleavage can be inefficient and require forcing conditions of heat and high reagent concentration, which may compromise peptide integrity. researchgate.netnih.gov

Incomplete Deprotection: Achieving complete and quantitative removal of the Acm group can be difficult, particularly in complex or sterically hindered sequences. nih.govsci-hub.se Incomplete deprotection leads to a heterogeneous product mixture that is challenging to purify.

Sequence Dependency: The efficiency of Acm removal can be significantly influenced by the local peptide sequence, requiring case-by-case optimization of deprotection protocols. nih.gov

Premature Cleavage: As noted, prolonged treatment with TFA/TIS during final cleavage can unintentionally remove the Acm group, leading to disulfide scrambling or other side reactions if not anticipated. nih.govacs.org

Mitigation Strategies: To overcome these challenges, researchers have developed several strategies:

Use of Milder Reagents: The development of methods like NCS-mediated deprotection provides faster and cleaner alternatives that can be performed under milder conditions. mdpi.comnih.gov

Optimization of Reaction Conditions: Careful optimization of reagent stoichiometry, temperature, reaction time, and the choice of scavengers is crucial. For instance, using scavenger cocktails like TFA/TIS/H₂O/DMS can help minimize side reactions during cleavage. acs.org

Orthogonal Strategies: A well-designed orthogonal protection strategy is the most effective way to ensure selective deprotection and avoid side reactions. By choosing compatible protecting groups for different functionalities, the Acm group can be removed without affecting other parts of the molecule. rsc.orgmdpi.com

Purification of Intermediates: In multi-step syntheses, purifying the Acm-protected intermediate after the removal of other protecting groups can simplify the final deprotection step and subsequent purification. bachem.comsigmaaldrich.com

Applications of Fmoc Cysteinol Acm in Complex Peptide and Protein Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide and protein synthesis, allowing for the stepwise assembly of amino acids on a solid support. rsc.org The choice of protecting groups is critical for the success of SPPS, and Fmoc-Cysteinol(Acm) is well-suited for this methodology. bachem.comnih.gov

The incorporation of Fmoc-Cysteinol(Acm) into a growing peptide chain follows the standard protocols of Fmoc-based SPPS. rsc.org The Fmoc group at the N-terminus is removed, typically with a solution of piperidine (B6355638) in a suitable solvent, to expose the free amine. rsc.org The next Fmoc-protected amino acid is then activated and coupled to the newly deprotected amine. This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. The Acm group on the cysteinol side chain remains stable throughout these cycles, preventing the thiol from participating in undesired reactions. adventchembio.com

| Step | Procedure | Purpose |

| 1. Resin Loading | The first amino acid is attached to a solid support resin. | To provide a solid-phase anchor for peptide synthesis. |

| 2. Fmoc Deprotection | The Fmoc protecting group is removed from the N-terminus of the resin-bound amino acid. | To expose the amine for the next coupling reaction. |

| 3. Amino Acid Coupling | The next Fmoc-protected amino acid, in this case, Fmoc-Cysteinol(Acm), is activated and coupled to the free amine. | To elongate the peptide chain. |

| 4. Capping | Any unreacted amines are capped to prevent the formation of deletion sequences. | To ensure the homogeneity of the final peptide. |

| 5. Repeat | Steps 2-4 are repeated for each subsequent amino acid in the sequence. | To build the full-length peptide. |

| 6. Cleavage | The completed peptide is cleaved from the resin, and side-chain protecting groups are removed. | To obtain the final peptide product. |

The thiol group of cysteine is highly nucleophilic and susceptible to a variety of side reactions during peptide synthesis, including oxidation to form disulfides, alkylation, and addition to other reactive species. rsc.org The Acm group effectively masks the thiol functionality of cysteinol, preventing these unwanted reactions during the repeated cycles of Fmoc deprotection and coupling. sigmaaldrich.compeptide.com Its stability to both the basic conditions of Fmoc removal and the acidic conditions often used for final cleavage from the resin (in the absence of certain scavengers) makes it a reliable protecting group for ensuring the integrity of the cysteine residue throughout the synthesis. rsc.orgbachem.com

A significant challenge in peptide synthesis is the potential for racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, at the α-carbon during the coupling step. Cysteine derivatives are particularly prone to this side reaction. bachem.comcapes.gov.br Studies have shown that the use of Fmoc-Cys(Acm)-OH can lead to lower levels of racemization compared to other cysteine derivatives like Fmoc-Cys(Trt)-OH, especially when weaker bases such as collidine are used in the coupling reaction. bachem.comcapes.gov.br Minimizing racemization is crucial for obtaining a final peptide with the correct stereochemistry and biological activity. researchgate.net

| Cysteine Derivative | Tendency for Racemization | Recommended Coupling Conditions |

| Fmoc-Cys(Trt)-OH | Higher | Use of weak bases like collidine, or coupling in the absence of bases (e.g., with carbodiimides and HOBt). bachem.com |

| Fmoc-Cys(Acm)-OH | Lower | Tolerates weak bases like collidine. bachem.com |

| Fmoc-Cys(Thp)-OH | Significantly Lower | Reported to have less than 1% racemization compared to over 3% for Trt. iris-biotech.de |

Strategies for Disulfide Bond Formation Utilizing Fmoc-Cysteinol(Acm)

The controlled formation of disulfide bonds is a critical step in the synthesis of many biologically active peptides and proteins. lifetein.com.cn Fmoc-Cysteinol(Acm) plays a key role in strategies for regioselective disulfide bond formation, where specific cysteine residues are paired together. biotage.comnih.gov

Performing disulfide bond formation while the peptide is still attached to the solid support, known as on-resin cyclization, offers several advantages, including minimizing intermolecular side reactions and simplifying purification. mdpi.comiris-biotech.de The Acm group can be selectively removed on-resin using specific reagents, such as iodine or N-chlorosuccinimide (NCS), to generate a free thiol. mdpi.comnih.gov This free thiol can then be oxidized to form a disulfide bond with another deprotected cysteine residue on the same peptide chain. mdpi.comnih.gov This approach allows for the stepwise and controlled formation of multiple disulfide bridges in complex peptides. biotage.commdpi.com For instance, in the synthesis of peptides with multiple disulfide bonds, a combination of orthogonal protecting groups, such as Trt and Acm, can be used. mdpi.comsigmaaldrich.com The Trt groups can be removed under acidic conditions to form the first disulfide bond, followed by the removal of the Acm groups with a reagent like NCS to form the second disulfide bond. mdpi.com

| Reagent | Conditions | Comments |

| Iodine (I₂) | Typically in a mixture of aqueous acetic acid or methanol. bachem.com | Can cause iodination of sensitive residues like Tyr, His, and Trp. sigmaaldrich.com |

| N-Chlorosuccinimide (NCS) | Can be used in the presence of other protecting groups like Trt. mdpi.comnih.gov | Provides a fast and reliable method for on-resin Acm removal and disulfide formation. mdpi.com |

| Thallium(III) Trifluoroacetate (B77799) (Tl(CF₃CO₂)₃) | Can be used in TFA for solution-phase or DMF for solid-phase reactions. sigmaaldrich.com | A toxic heavy metal reagent. rsc.org |

Alternatively, the Acm-protected peptide can be cleaved from the resin and purified before disulfide bond formation in solution. bachem.comsigmaaldrich.com This strategy allows for the characterization of the linear, protected peptide prior to the final cyclization step. bachem.com The Acm groups are then removed in solution, often using reagents like mercury(II) acetate (B1210297) or iodine, to generate the free thiols. sigmaaldrich.compeptide.com Subsequent oxidation, often by air or other mild oxidizing agents, leads to the formation of the disulfide bond. bachem.com While this approach requires an additional purification step after cyclization, it can be advantageous for complex peptides where on-resin manipulations are challenging. bachem.com

Regioselective Disulfide Bond Formation in Multi-Cysteine Peptides

Many biologically active peptides, such as hormones, toxins, and growth factors, are characterized by multiple disulfide bonds that are crucial for their three-dimensional structure and stability. rsc.orguq.edu.au The incorrect pairing of cysteine residues can lead to misfolded, inactive isomers. Regioselective disulfide bond formation strategies are therefore essential to ensure that the correct disulfide connectivity is achieved. rsc.org The Acm protecting group is a key player in these strategies due to its unique removal conditions, which are orthogonal to many other cysteine protecting groups. mdpi.com

Sequential deprotection is a methodical approach where pairs of cysteine residues are deprotected and oxidized to form a disulfide bond in a stepwise manner. This strategy relies on a set of protecting groups that can be removed under distinct conditions without affecting the others.

A classic example involves the combination of the trityl (Trt) and acetamidomethyl (Acm) protecting groups. rsc.org The synthesis of a peptide with four cysteine residues intended to form two specific disulfide bridges would proceed as follows:

Peptide Synthesis: The linear peptide is assembled on a solid support using Fmoc-SPPS. Two cysteine residues are incorporated as Fmoc-Cys(Trt)-OH and the other two as Fmoc-Cys(Acm)-OH. rsc.org

First Deprotection and Oxidation: After the full peptide chain is assembled, the peptide is cleaved from the resin using a trifluoroacetic acid (TFA) cocktail. This acidic treatment simultaneously removes the acid-labile Trt groups, exposing the thiol functions of the first cysteine pair, while the Acm groups remain intact. rsc.org The first disulfide bond can then be formed through mild oxidation, for example, by air, dimethyl sulfoxide (B87167) (DMSO), or potassium ferricyanide (B76249) (K₃[Fe(CN)₆]). rsc.orgsigmaaldrich.com

Second Deprotection and Oxidation: The resulting peptide, now containing one disulfide bond and two Acm-protected cysteines, is subjected to a second deprotection/oxidation step. Treatment with iodine (I₂) in an appropriate solvent removes the Acm groups and concurrently forms the second disulfide bond. peptide.comrsc.org

This sequential process ensures the formation of a single, desired disulfide isomer. The stability of the Acm group to the acidic conditions used for Trt removal is the key to the success of this regioselective strategy. rsc.org

The concept of sequential deprotection is built upon the foundation of orthogonality. An orthogonal protection scheme employs multiple protecting groups within the same molecule, where each type of group can be removed by a specific chemical reaction that does not affect any of the other groups. rsc.orgnih.gov For the synthesis of peptides with two or more disulfide bonds, a palette of orthogonal protecting groups for the cysteine thiol is required. mdpi.com The Acm group is a vital component of this palette. mdpi.comiris-biotech.de

The combination of Trt and Acm is the most common orthogonal pair for two-disulfide peptides. rsc.org For peptides with three or more disulfide bonds, additional protecting groups must be introduced. A successful strategy for synthesizing conotoxins with three disulfide bonds employed a combination of Trt, Acm, and 4-methoxybenzyl (Mob) groups. nih.gov In this approach:

The first disulfide bond is formed from the Trt-protected cysteines after acid cleavage.

The second bond is formed from the Acm-protected cysteines using iodine oxidation.

The third bond is formed from the Mob-protected cysteines, which requires harsher acidic conditions (e.g., TFA at elevated temperatures or trifluoromethanesulfonic acid (TFMSA)) for removal, followed by a final oxidation step. rsc.orgnih.gov

Other protecting groups can be paired with Acm to achieve regioselectivity, each with distinct removal conditions, as detailed in the table below.

| Protecting Group | Abbreviation | Typical Removal Conditions | Orthogonal To Acm? |

| Trityl | Trt | Mild acid (e.g., TFA), I₂ | Yes |

| Monomethoxytrityl | Mmt | Very mild acid (e.g., 1-2% TFA in DCM) | Yes |

| tert-Butyl | tBu | Strong acid (e.g., HF, TFMSA); resistant to I₂ oxidation | Yes |

| 4-Methoxybenzyl | Mob | Strong acid (e.g., HF, TFMSA, boiling TFA) | Yes |

| Acetamidomethyl | Acm | I₂, Pd(II) salts, Hg(II) salts, N-halosuccinimides | - |

| tert-Butylthio | StBu | Reducing agents (e.g., phosphines, thiols) | Yes |

| Phenylacetamidomethyl | Phacm | Penicillin amidohydrolase (enzymatic), I₂ | Yes |

This table presents a selection of common cysteine protecting groups used in orthogonal strategies for disulfide bond formation. rsc.orgmdpi.comnih.goviris-biotech.depsu.edupeptide.comnih.gov

Synthesis of Therapeutically Relevant Peptides and Proteins

The precise control over disulfide bond formation afforded by Fmoc-Cys(Acm)-OH and related orthogonal systems is critical for the total chemical synthesis of numerous cysteine-rich peptides and proteins with therapeutic potential.

The utility of Acm-based strategies is demonstrated in the successful synthesis of several complex bioactive peptides.

Apamin (B550111): A component of bee venom, apamin is an 18-amino acid peptide neurotoxin stabilized by two disulfide bonds (Cys1-Cys11, Cys3-Cys15). peptidetherapeutics.org Its synthesis has been accomplished using a fully automated on-resin strategy employing an orthogonal pair of cysteine protecting groups: Mmt and Acm. peptidetherapeutics.org The Mmt groups were first removed on-resin with dilute TFA, and the initial disulfide bond was formed using N-chlorosuccinimide (NCS). Subsequently, the Acm groups were removed and the second disulfide bond was formed using iodine, all before cleavage from the solid support. peptidetherapeutics.orgbiotage.com

Conotoxins: This large family of neurotoxic peptides isolated from the venom of marine cone snails possesses a high density of disulfide bonds, which underpins their structural stability and target selectivity. uq.edu.aunih.gov The synthesis of α-conotoxin SI, which has two disulfide bridges, was achieved on-resin using Fmoc-Cys(Acm)-OH for one pair of cysteines and Fmoc-Cys(Trt)-OH for the other. mdpi.com A more complex challenge is presented by conotoxins with three disulfide bonds. An effective strategy was developed using the orthogonal combination of Mob, Trt, and Acm groups to achieve the regioselective synthesis of five different three-disulfide conotoxins with yields of 20-30%. nih.gov

Somatostatin (B550006): This cyclic peptide hormone contains a single disulfide bond that is essential for its biological activity in regulating the endocrine system. nih.gov While it has only two cysteines, the synthesis of somatostatin has served as a model for validating different cysteine protection strategies. Studies have demonstrated the effective use of Fmoc-Cys(Acm)-OH in its synthesis. nih.gov The linear peptide is synthesized with Acm-protected cysteines, and after cleavage from the resin, the peptide is treated with iodine to simultaneously deprotect the thiols and form the cyclic disulfide-bridged product. nih.gov

| Peptide | Number of Disulfide Bonds | Protecting Group Strategy Example | Reference(s) |

| Apamin | 2 | On-resin oxidation using Cys(Mmt) and Cys(Acm) | peptidetherapeutics.org, biotage.com |

| α-Conotoxin SI | 2 | On-resin oxidation using Cys(Acm) and Cys(Trt) | mdpi.com |

| Various Conotoxins | 3 | Solution oxidation using Cys(Trt), Cys(Acm), and Cys(Mob) | nih.gov |

| Somatostatin | 1 | Solution oxidation of Cys(Acm) precursor | nih.gov |

The incorporation of non-standard structural elements is a powerful strategy in medicinal chemistry for designing potent and selective inhibitors and modulators of biological pathways. mdpi.com Fmoc-Cysteinol(Acm) is a building block for creating such peptidomimetics. niscpr.res.in By reducing the C-terminal carboxylic acid of a peptide to an alcohol, the resulting peptide alcohol has altered chemical properties, including changes in hydrogen bonding capacity, polarity, and resistance to degradation by carboxypeptidases.

These modifications can significantly impact how the molecule interacts with its biological target, such as an enzyme or receptor. niscpr.res.iniris-biotech.de For instance, a peptide alcohol might bind differently within an enzyme's active site compared to its carboxylic acid counterpart, potentially leading to enhanced or altered inhibitory activity. nih.gov

Furthermore, the presence of the Acm-protected thiol in the cysteinol residue provides a versatile chemical handle. After the main synthesis, the Acm group can be removed to:

Reveal a free thiol: The thiol group can be used for site-specific conjugation to other molecules, such as labels, polymers, or cytotoxic drugs.

Form a disulfide bond: The cysteinol can be cyclized via a disulfide bridge to another cysteine or cysteinol residue within the sequence, creating a conformationally constrained peptidomimetic. Such conformational restriction often leads to increased receptor affinity and selectivity. iris-biotech.de

By combining the structural modification of a C-terminal alcohol with the chemical versatility of a protected thiol, Fmoc-Cysteinol(Acm) serves as a valuable synthon for developing novel peptidomimetic inhibitors and modulators with potentially improved therapeutic profiles.

Advanced Applications and Research Frontiers Involving Fmoc Cysteinol Acm

Applications in Bioconjugation Chemistry

Bioconjugation, the process of chemically linking two molecules where at least one is a biomolecule, relies on precise and controllable reactions. Fmoc-Cysteinol(Acm) provides a robust platform for these applications, enabling the strategic modification of complex biological entities. chemimpex.com

The ability to label biomolecules at specific sites is crucial for understanding their function, tracking their movement in biological systems, and constructing therapeutic conjugates. rsc.orgresearchgate.net The challenge lies in modifying a single, desired position on a complex protein or peptide without affecting other reactive sites. The Acm group on the cysteinol side chain is key to achieving this precision. d-nb.info It is stable under the conditions used for Fmoc-based solid-phase peptide synthesis (SPPS) but can be selectively removed later using specific reagents like mercury(II) acetate (B1210297) or iodine. d-nb.infopeptide.comsigmaaldrich.com

This orthogonal protection strategy allows for the incorporation of Fmoc-Cysteinol(Acm) into a peptide chain, after which the N-terminal Fmoc group is removed for chain elongation. Once the full peptide is synthesized, the Acm group can be unmasked to reveal a free thiol, which serves as a chemical handle for the site-specific attachment of a payload, such as a fluorescent dye, a drug molecule, or a radiolabel. d-nb.infonih.gov This approach ensures a homogeneously labeled product, which is critical for reliable downstream applications and therapeutic consistency. nih.gov

The targeted delivery of potent drugs using monoclonal antibodies, known as antibody-drug conjugates (ADCs), is a leading strategy in cancer therapy. fip.orgresearchgate.netmdpi.com A major challenge in ADC development is producing homogeneous conjugates where each antibody carries the same number of drug molecules at the same locations. nih.gov

Research has demonstrated a powerful strategy using a drug carrier molecule built with orthogonally protected cysteine residues, including Cys(Acm). d-nb.infonih.gov In one study, a carrier molecule with two different cysteine protecting groups, S-(isopropyl)disulfide (SiPr) and Acm, was first conjugated to the native cysteine residues of an antibody. d-nb.info The two protecting groups were then removed sequentially under different, mild aqueous conditions. This allowed for the site-specific, stepwise conjugation of two different drug-linker payloads onto the same antibody, creating a homogeneous, dual-drug ADC. d-nb.infonih.gov The use of an Acm-masked cysteine on a folded protein was a key innovation in this process, enabling precise control over the conjugation chemistry. d-nb.info

Table 1: Orthogonal Deprotection Strategy for Dual-Drug ADC Preparation

| Step | Action | Reagent | Protecting Group Removed | Purpose |

|---|---|---|---|---|

| 1 | Reduce antibody interchain disulfides | TCEP | N/A | Expose cysteine thiols for carrier conjugation. |

| 2 | Conjugate multiplexing drug carrier | Carrier 4 | N/A | Attach the dual-payload carrier to the antibody. |

| 3 | Unmask first cysteine on carrier | TCEP | S-(isopropyl) disulfide (SiPr) | Prepare for conjugation of the first drug. |

| 4 | Conjugate first drug-linker | mc-MMAF (1) | N/A | Attach the first payload. |

| 5 | Unmask second cysteine on carrier | Hg(OAc)₂ | Acetamidomethyl (Acm) | Prepare for conjugation of the second drug. |

| 6 | Conjugate second drug-linker | mc-vc-MMAE (3) | N/A | Attach the second payload, completing the dual-drug ADC. |

This table summarizes the sequential unmasking and conjugation process for creating a homogeneous dual-drug ADC as described in research findings. d-nb.infonih.gov

Fmoc-Cysteinol(Acm) and its related cysteine derivatives are instrumental in designing modified peptides for targeted therapeutic delivery. adventchembio.com Peptide-based therapeutics are gaining prominence for treating a range of diseases, including cancer and autoimmune disorders. adventchembio.com Incorporating Acm-protected cysteine residues allows for the synthesis of peptides with enhanced in-vivo stability and bioactive structures. adventchembio.com

The Acm group's stability throughout the synthesis process prevents unwanted side reactions, and its selective removal enables site-specific modifications that are key to targeted delivery. adventchembio.com For example, after peptide synthesis, the revealed thiol can be used to cyclize the peptide, a strategy often used to enhance target specificity and stability. adventchembio.com It can also be used as an attachment point for polyethylene (B3416737) glycol (PEG) chains (PEGylation) to improve the peptide's pharmacokinetic profile or to create prodrugs that are activated only at the target site. adventchembio.com The development of ADCs, as detailed previously, is a prime example of using this chemistry to create highly targeted delivery systems. nih.gov

Integration into Chemical Biology Tools

Beyond direct therapeutic applications, Fmoc-Cysteinol(Acm) serves as a critical component in the construction of sophisticated tools for studying biological systems. chemimpex.com

Fmoc-S-acetamidomethyl-L-cysteinol is considered an essential building block in the development of advanced biosensors. chemimpex.com While specific, published examples of biosensors incorporating this exact molecule are not detailed, its properties are highly conducive to sensor design. The compound can be integrated into a peptide-based recognition element of a biosensor. The Acm-protected thiol provides a latent site for controlled, covalent attachment of this recognition element to a sensor surface (e.g., a gold nanoparticle or an electrode). Alternatively, it can be used to attach a signaling molecule (like a fluorophore or redox agent) after the peptide has been assembled. This controlled orientation and attachment can improve the sensitivity and specificity of detection, which are paramount for high-performance biosensors. chemimpex.com

Chemical probes are indispensable tools for visualizing and quantifying molecules in their native biological environments. rsc.org Fmoc-Cysteinol(Acm) is an ideal building block for creating such probes. For instance, Fmoc-protected fluorescent amino acids are used in solid-phase peptide synthesis to prepare probes for advanced imaging techniques like PAINT (Point Accumulation for Imaging in Nanoscale Topography). tocris.com

Furthermore, strategies for the site-specific labeling of biomolecules with radioisotopes like fluorine-18 (B77423) (¹⁸F) for Positron Emission Tomography (PET) imaging often target cysteine residues. nih.gov Fmoc-Cysteinol(Acm) can be incorporated into a peptide or protein designed to bind a specific biological target. The Acm-protected thiol then provides a unique site for attaching an ¹⁸F-labeled prosthetic group, enabling the creation of highly specific PET imaging probes. nih.gov This approach allows for non-invasive, in-vivo imaging and quantification of biological processes, which is invaluable for disease diagnosis and drug development. nih.govthermofisher.com The ability to create dual-labeled biomolecules, for example with both a fluorescent probe and a chelator for nuclear imaging, further expands the potential applications in diagnostics. nih.gov

Table 2: Overview of Advanced Applications for Fmoc-Cysteinol(Acm)

| Application Area | Specific Use | Role of Fmoc-Cysteinol(Acm) | Key Research Finding |

|---|---|---|---|

| Bioconjugation | Antibody-Drug Conjugates (ADCs) | Provides an Acm-protected cysteine in a carrier molecule for orthogonal, site-specific drug attachment. d-nb.info | Enabled the first-of-its-kind synthesis of a homogeneous, dual-drug ADC with potent antitumor activity. d-nb.infonih.gov |

| Bioconjugation | Modified Peptides | Serves as a building block in SPPS to create peptides with latent thiols for modifications like cyclization or PEGylation. adventchembio.com | Facilitates the design of stable peptide therapeutics, prodrugs, and controlled-release systems. adventchembio.com |

| Chemical Biology | Biosensors | Acts as a component of the recognition element, allowing for controlled attachment to a sensor surface or of a signaling molecule. chemimpex.com | The compound is identified as essential for developing biosensors with improved sensitivity and specificity. chemimpex.com |

| Chemical Biology | Biological Probes | Functions as a building block for synthesizing peptides that can be site-specifically labeled with imaging agents (e.g., ¹⁸F for PET). nih.gov | Cysteine-specific labeling strategies allow for the creation of targeted imaging probes for in-vivo applications. nih.gov |

Conversion to Other Reactive Cysteine Derivatives

The acetamidomethyl (Acm) protecting group on cysteine residues serves as a stable protecting group during Fmoc-based solid-phase peptide synthesis (SPPS). However, its conversion to other reactive derivatives on the solid support opens up strategic pathways for the regioselective formation of complex disulfide bonds. This on-resin manipulation is particularly valuable as it minimizes side reactions and simplifies purification procedures.

On-Resin Conversion to S-Carboxamidomethyl (Scm) Derivatives for Unsymmetrical Disulfide Formation

A significant application of on-resin modification is the conversion of a cysteine protected with Acm, Fmoc-Cysteinol(Acm), to an S-methoxycarbonylsulfenyl (Scm) derivative. This transformation creates a reactive intermediate ideally suited for the directed formation of unsymmetrical disulfide bonds. The on-resin approach is advantageous as it avoids potential side reactions that can occur in solution, such as the sulfenylation of sensitive amino acid residues like tyrosine and tryptophan. nih.govnih.gov Furthermore, this method circumvents the use of toxic heavy metals like mercury(II), which are sometimes used for Acm removal, and allows for a more controlled stoichiometric reaction. nih.govnih.gov

The Scm group is an activated form of cysteine that readily reacts with a free thiol to form a disulfide bond. The on-resin conversion from Acm to Scm is typically achieved by treating the peptide-resin, which is still fully protected except for the N-terminal Fmoc group, with methoxycarbonylsulfenyl chloride. nih.gov The resulting Cys(Scm)-containing peptide can be cleaved from the resin while the Scm group remains stable under standard acidic cleavage conditions. nih.gov The purified Cys(Scm) peptide can then be reacted in solution with another peptide containing a free cysteine thiol to form the desired unsymmetrical disulfide bridge. nih.gov

Detailed research findings on the synthesis of the antimicrobial peptide distinctin (B1576905) illustrate a practical application of this methodology. nih.gov The A chain of distinctin, containing a Cys(Acm) residue, was successfully converted to the Cys(Scm) derivative while still attached to the solid support.

The general steps for the on-resin conversion and subsequent cleavage are outlined in the table below, based on the synthesis of the distinctin A chain. nih.gov

| Step | Procedure | Reagents/Conditions | Purpose |

| 1 | Swelling | Dichloromethane (CH2Cl2) | To prepare the peptide-resin for the reaction. |

| 2 | Conversion | Methoxycarbonylsulfenyl chloride in CH2Cl2 | To convert the Cys(Acm) group to the Cys(Scm) group. |

| 3 | Washing | Dichloromethane (CH2Cl2) | To remove excess reagents. |

| 4 | Drying | Under vacuum or inert gas | To prepare the resin for cleavage. |

| 5 | Cleavage | Reagent K (TFA/phenol/thioanisole (B89551)/water/EDT) | To cleave the peptide from the resin with protecting groups removed, except for Scm. |

| 6 | Precipitation | Cold diethyl ether | To isolate the crude peptide. |

| 7 | Purification | RP-HPLC | To obtain the pure Cys(Scm)-containing peptide. |

This table is generated based on the protocol for the synthesis of the distinctin A chain containing Cys(Scm). nih.gov

In the synthesis of the distinctin A chain, this on-resin conversion method resulted in a yield of 18% for the purified Cys(Scm) peptide. nih.gov This demonstrates the viability of the on-resin Acm to Scm conversion as a robust strategy for preparing activated peptide intermediates necessary for the construction of complex, multi-chain peptides linked by unsymmetrical disulfide bonds. nih.gov

Analytical Methodologies for Fmoc Cysteinol Acm and Its Peptide Conjugates in Research

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable in the synthesis and purification of peptides containing Fmoc-Cysteinol(Acm). These techniques are crucial for ensuring the purity of the final product and for isolating intermediates throughout the synthetic process.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of Fmoc-Cysteinol(Acm) and its corresponding peptide conjugates. The high resolution and sensitivity of HPLC allow for the separation of the target peptide from impurities and byproducts generated during synthesis.

In a typical application, the purity of a synthesized peptide is determined by reverse-phase HPLC (RP-HPLC). For instance, after the synthesis of a linear nonapeptide containing Cys(Acm), its quality and purity (which was found to be >95%) were confirmed using analytical HPLC before proceeding with on-resin cyclization. mdpi.com Similarly, the crude product of a synthesized linear apamin (B550111), which incorporates Fmoc-Cys(Acm)-OH, was analyzed by analytical HPLC to identify the desired product among the crude mixture.

HPLC is also extensively used to monitor the progress of reactions. For example, during the formation of disulfide bonds by air oxidation or other methods, HPLC can track the consumption of the starting material and the formation of the product. The reaction's completion is often determined by the disappearance of the starting material's peak and the appearance of a new peak corresponding to the cyclized peptide.

The selection of HPLC conditions is critical for achieving optimal separation. A common setup involves a C18 column with a gradient elution system, typically using acetonitrile and water with 0.1% trifluoroacetic acid (TFA) as a mobile phase.

Table 1: Representative HPLC Conditions for Peptides Containing Cys(Acm)

| Parameter | Value |

| Column | Phenomenex Jupiter C18 (5 µm, 300 Å, 21.2 mm I.D. × 250 mm) |

| Mobile Phase A | Water with 0.1% TFA |

| Mobile Phase B | Acetonitrile with 0.1% TFA |

| Gradient | 30–80% B over 30 min |

| Flow Rate | 10 mL/min |

| Detection | UV at 220 nm, 254 nm, and 301 nm |

| Temperature | 60 °C |

This table is based on data for the purification of a Cys(Acm) protected protein. rsc.org

Preparative Chromatography for Purification

While analytical HPLC is used for purity assessment, preparative chromatography is employed for the purification of larger quantities of the target peptide. The principles are similar to analytical HPLC, but preparative systems use larger columns and higher flow rates to handle the increased sample load.

Following solid-phase peptide synthesis (SPPS) and cleavage from the resin, the crude peptide is often a complex mixture of the desired product, deletion sequences, and byproducts from the cleavage and deprotection steps. Preparative RP-HPLC is a powerful tool for isolating the target peptide from this mixture. For example, after the synthesis and global deprotection of a peptide, the supernatant containing the crude product can be purified by preparative HPLC. rsc.org

The fractions collected from the preparative HPLC are typically analyzed by analytical HPLC and mass spectrometry to confirm their purity and identity. The pure fractions are then pooled and lyophilized to obtain the final peptide product.

Spectroscopic and Spectrometric Techniques for Structural Elucidation

Spectroscopic and spectrometric techniques are vital for the structural confirmation of Fmoc-Cysteinol(Acm) and its peptide conjugates. These methods provide information about the molecular weight and the arrangement of atoms within the molecule.

Mass Spectrometry (LC-MS) for Molecular Weight Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. It is a primary tool for confirming the molecular weight of synthesized peptides.

After a peptide synthesis, LC-MS analysis is performed on the crude or purified product to verify that the correct peptide has been synthesized. mdpi.com The mass spectrometer provides a mass-to-charge ratio (m/z) of the peptide, which can be used to calculate its molecular weight. This experimental molecular weight is then compared to the theoretical molecular weight of the expected peptide to confirm its identity.

For example, in the synthesis of a nonapeptide, LC-MS analysis was used to confirm the formation of the Acm-protected linear peptide. mdpi.com Similarly, after on-resin cyclization attempts, the resulting peptides were analyzed by LC-MS to identify the products.

Monitoring Reaction Progress and Deprotection Efficiency

The acetamidomethyl (Acm) protecting group on the cysteine thiol is stable under the conditions of Fmoc-based solid-phase peptide synthesis but can be selectively removed to allow for disulfide bond formation. mdpi.com Monitoring the progress of this deprotection and the subsequent reactions is crucial for a successful synthesis.

HPLC is the primary tool for monitoring these reactions. For instance, the removal of the Acm group can be tracked by observing the disappearance of the peak corresponding to the Acm-protected peptide and the appearance of a new peak for the deprotected peptide. Similarly, the formation of a disulfide bond can be monitored by the appearance of the peak for the cyclized product.

Different reagents can be used for the removal of the Acm group, such as iodine, which can simultaneously catalyze the formation of a disulfide bond. The efficiency of this deprotection and cyclization can be optimized by monitoring the reaction over time with HPLC. In one study, the on-resin iodine-mediated Acm removal and disulfide bond formation was monitored, and it was found that under the evaluated conditions, the reaction proceeded to completion without significant residual reduced peptide as confirmed by mass spectrometry.

Mechanistic Insights into Reactions Involving Fmoc Cysteinol Acm

Reaction Kinetics of Acm Deprotection under Various Conditions

The Acm group is renowned for its stability during Fmoc-SPPS but can be removed under specific conditions, offering strategic flexibility in synthesizing molecules with multiple disulfide bonds. mdpi.comrsc.org The kinetics of its removal are highly dependent on the deprotection method employed. Several reagents have been developed for this purpose, each with distinct reaction rates and conditions.

Common methods for Acm deprotection include treatment with heavy metal salts, such as mercury(II) acetate (B1210297) [Hg(OAc)₂] or silver(I) salts, or through oxidative cleavage with iodine (I₂). sigmaaldrich.compeptide.com The reaction with Hg(OAc)₂ is typically performed in an aqueous acidic solution (pH 4.0) and proceeds over several hours at room temperature. sigmaaldrich.compeptide.com

More recently, methods affording faster reaction kinetics have been favored. N-halosuccinimides, particularly N-chlorosuccinimide (NCS) and N-iodosuccinimide (NIS), provide rapid on-resin removal of the Acm group, often coupled with simultaneous disulfide bond formation. mdpi.comresearchgate.net Studies using 2,2'-dithiobis(5-nitropyridine) (B1204645) (DTNP) in a trifluoroacetic acid (TFA) and thioanisole (B89551) mixture have demonstrated nearly complete deprotection within one hour. nih.gov Even standard cleavage cocktails can affect the Acm group, with reports showing that prolonged treatment (12 hours) with a mixture of TFA and triisopropylsilane (B1312306) (TIS) can lead to significant (70%) deprotection. rsc.org

| Reagent | Typical Conditions | Reaction Time | Key Features | Reference |

|---|---|---|---|---|

| Mercury(II) Acetate [Hg(OAc)₂] | 10% aq. AcOH, pH 4.0, rt | 1 - 5 hours | Effective but toxic; requires subsequent treatment with β-mercaptoethanol. | sigmaaldrich.compeptide.com |

| Iodine (I₂) | Aqueous or organic solvents | Variable | Often used for simultaneous deprotection and disulfide bond formation. | peptide.com |

| N-Chlorosuccinimide (NCS) | DMF, rt | ~15 minutes | Fast kinetics; suitable for on-resin applications. | mdpi.comresearchgate.net |

| DTNP / TFA / Thioanisole | 2% Thioanisole/TFA | ~1 hour | Gentle and effective removal. | nih.gov |

| TFA / TIS | 98% TFA / 2% TIS, 37°C | >12 hours | Partial deprotection occurs during prolonged cleavage. | mdpi.comrsc.org |

Stereochemical Control and Epimerization Prevention in Cysteine Coupling

A significant challenge in the synthesis of peptides containing cysteine or its derivatives is the propensity for epimerization at the α-carbon, particularly during the carboxyl group activation step required for coupling. sigmaaldrich.comsigmaaldrich.com This racemization can occur via direct enolization, where a base abstracts the acidic α-proton. mdpi.comnih.gov While Cys(Acm) derivatives are noted to have a lower tendency to racemize compared to other protected forms, the risk remains, especially when using base-mediated coupling reagents like HBTU/DIPEA. sigmaaldrich.combachem.com

Several strategies have been developed to maintain stereochemical integrity:

Resin and Linker Choice: For C-terminal cysteine residues, using sterically hindered trityl-based linkers, such as 2-chlorotrityl chloride resin, is highly recommended. sigmaaldrich.com These linkers allow for the attachment of the first amino acid without requiring carboxyl activation, thereby completely avoiding racemization at this critical step. sigmaaldrich.com

Coupling Reagents: The choice of coupling method is paramount. Racemization is significantly minimized when coupling is performed under acidic or neutral conditions. sigmaaldrich.com The use of carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (OxymaPure), is a preferred method. sigmaaldrich.combachem.com

Base Selection: If a base is required, using a sterically hindered, non-nucleophilic base like collidine can reduce the extent of α-proton abstraction compared to less hindered bases like diisopropylethylamine (DIPEA). bachem.comnih.gov

Protecting Group Influence: The side-chain protecting group itself plays a role. Studies comparing different S-protected cysteine derivatives have quantified the impact on racemization, highlighting the superior performance of certain groups in maintaining stereochemical purity. sigmaaldrich.com

| Fmoc-Cys Derivative | Racemization (%) during DIPCDI/Oxyma Coupling | Reference |

|---|---|---|

| Fmoc-Cys(Thp)-OH | 0.74% | sigmaaldrich.com |

| Fmoc-Cys(Trt)-OH | 3.3% | sigmaaldrich.com |

| Fmoc-Cys(Dpm)-OH | 6.8% | sigmaaldrich.com |

| Note: Data illustrates the significant influence of the thiol protecting group on stereochemical integrity. While specific data for Cys(Acm) under these exact conditions was not presented in the comparative study, its behavior is generally considered robust. |

Side Reactions in Peptide Synthesis Involving Fmoc-Cysteinol(Acm)

Beyond epimerization, the incorporation of cysteine and its analogues can lead to other sequence-dependent side reactions during Fmoc-SPPS.

Aspartimide Formation

Aspartimide formation is a notorious side reaction in Fmoc-SPPS, occurring when an aspartic acid (Asp) residue is exposed to the basic conditions of piperidine (B6355638) treatment for Fmoc removal. nih.govpeptide.com The side-chain carboxylate attacks the backbone amide bond, forming a five-membered succinimide (B58015) ring. This is particularly problematic for sequences where Asp is followed by a sterically unhindered residue like glycine, asparagine, or serine. iris-biotech.debiosynth.com

Crucially, the Asp(OtBu)-Cys(Acm) sequence has been identified as being highly susceptible to this side reaction. bachem.com The presence of the Cys(Acm) residue facilitates the cyclization. To mitigate this, it is recommended to use the more sterically hindered trityl (Trt) protecting group on the cysteine, as the Asp(OtBu)-Cys(Trt) motif is far less sensitive to aspartimide formation under repetitive piperidine treatment. bachem.com Other general strategies include adding HOBt or OxymaPure to the piperidine deprotection solution to buffer the basicity or using modified aspartic acid derivatives designed to suppress the side reaction. nih.govpeptide.comcsic.es

β-Elimination from C-Terminal Cysteine

When a cysteine residue is located at the C-terminus of a peptide and attached to the resin via an ester linkage, it is prone to a base-induced β-elimination side reaction. sigmaaldrich.combachem.com During Fmoc deprotection, the piperidine can catalyze the elimination of the protected thiol group, forming a highly reactive dehydroalanine (B155165) intermediate. peptide.comiris-biotech.de This intermediate can subsequently be attacked by a piperidine molecule, resulting in the irreversible formation of a 3-(1-piperidinyl)alanine adduct, which adds 51 Da to the mass of the peptide. peptide.com

The choice of thiol protecting group is a critical factor in controlling this side reaction. Studies have shown that C-terminal Cys(Acm) is more prone to β-elimination than Cys(Trt). bachem.com The steric bulk of the trityl group provides significant protection against the initial base-catalyzed elimination. peptide.com For this reason, Fmoc-Cys(Trt)-OH is generally preferred over Fmoc-Cys(Acm)-OH for the introduction of C-terminal cysteine residues to minimize this unwanted modification. bachem.com Research has also shown that the tetrahydropyranyl (Thp) protecting group offers superior protection against both β-elimination and epimerization compared to Acm and even Trt. sigmaaldrich.com

Future Directions and Emerging Research Avenues for Fmoc Cysteinol Acm

Development of Novel Protecting Group Strategies

The acetamidomethyl (Acm) group is a cornerstone for thiol protection in Fmoc-based solid-phase peptide synthesis (SPPS) due to its stability under standard synthesis conditions. adventchembio.comnih.gov However, the synthesis of increasingly complex biomolecules, such as peptides with multiple, precisely defined disulfide bridges, necessitates a more diverse and orthogonal toolkit of protecting groups. biotage.com Research is actively exploring alternatives to and modifications of the Acm group to overcome its limitations and provide greater synthetic flexibility.

A key area of development is the pursuit of protecting groups that can be removed under highly specific and mild conditions, allowing for sequential disulfide bond formation without disturbing other protected residues. sigmaaldrich.com For instance, the phenylacetamidomethyl (Phacm) group has emerged as a promising alternative. psu.edu While exhibiting similar stability to Acm, the Phacm group can be selectively cleaved by the enzyme penicillin amidohydrolase at a neutral pH, offering an orthogonal deprotection strategy that is compatible with both Fmoc and Boc chemistries. psu.edu This enzymatic removal provides a green and highly specific route for deprotection.

Another innovative approach involves the Allocam group, a variant of Acm, which facilitates a palladium-mediated, single-step deprotection and disulfide bond formation on the resin. iris-biotech.de This method avoids the use of harsh reagents and simplifies the synthesis of disulfide-bridged peptides by minimizing solution-phase manipulations and purification steps. iris-biotech.de Researchers are also investigating other protecting groups like Mmt (methoxytrityl), which can be removed with dilute acid, allowing for regioselective disulfide bond formation when used in combination with Acm-protected residues. biotage.comsigmaaldrich.com The development of such orthogonal strategies is critical for the synthesis of complex therapeutic peptides like conotoxins and insulin (B600854) analogs, where precise disulfide connectivity is essential for biological activity. adventchembio.commdpi.com

| Protecting Group | Abbreviation | Typical Removal Conditions | Key Advantage |

|---|---|---|---|

| Acetamidomethyl | Acm | Iodine, Silver Trifluoroacetate (B77799), Mercury(II) Acetate (B1210297) adventchembio.comsigmaaldrich.comsigmaaldrich.com | Stable to standard Fmoc-SPPS; compatible with many other groups. bachem.com |

| Trityl | Trt | Trifluoroacetic Acid (TFA) sigmaaldrich.comsigmaaldrich.com | Removed during final cleavage, ideal for routine synthesis of free-thiol peptides. sigmaaldrich.com |

| Methoxytrityl | Mmt | Dilute TFA (e.g., 1-3%) biotage.comsigmaaldrich.com | Orthogonal to Acm and Trt, allowing for on-resin regioselective disulfide bond formation. biotage.com |

| Phenylacetamidomethyl | Phacm | Penicillin Amidohydrolase psu.edu | Enzymatic, highly specific, and environmentally friendly removal. psu.eduresearchgate.net |

| Allocam | Allocam | Palladium-based catalysts iris-biotech.de | Enables one-step, on-resin deprotection and disulfide formation under mild conditions. iris-biotech.de |

Automated Synthesis Optimization and High-Throughput Approaches

The demand for synthetic peptides in drug discovery and materials science has spurred significant advancements in automated synthesis platforms. nih.gov Automated solid-phase peptide synthesizers are now instrumental in optimizing protocols for cysteine-rich peptides, where building blocks like Fmoc-Cysteinol(Acm) are essential. rsc.org These systems allow for precise control over reaction parameters, leading to higher purity and yield. chemimpex.com

Research efforts are focused on optimizing on-resin protocols for Acm removal and disulfide bond formation. biotage.com For example, studies have systematically varied conditions for iodine-mediated Acm deprotection and oxidation to minimize reaction times and reagent excess, which is crucial for efficient automation. peptidetherapeutics.org Specialized software, such as the Branches™ feature on the Biotage® Initiator+ Alstra™ synthesizer, allows chemists to program complex, multi-step syntheses involving regioselective disulfide bond formation. peptidetherapeutics.org This technology enables the automated, sequential removal of different orthogonal protecting groups (e.g., Mmt followed by Acm) and subsequent oxidation steps on the solid support. biotage.compeptidetherapeutics.org

These automated and high-throughput approaches are particularly valuable for constructing combinatorial peptide libraries for drug screening. adventchembio.com By using Fmoc-Cysteinol(Acm) and its analogs, researchers can generate large libraries of peptides with defined cysteine motifs. The stability of the Acm group ensures the structural integrity of the peptides during synthesis and screening, preventing random oxidation that could otherwise distort structure-activity relationship (SAR) data. adventchembio.com This high-throughput capability accelerates the identification of new lead compounds for therapeutic development. adventchembio.com

| Parameter | Conventional Approach | Automated/Optimized Approach | Significance |

|---|---|---|---|

| Reagent Equivalents (e.g., Iodine) | Often high excess (e.g., 15 eq.) peptidetherapeutics.org | Minimized to optimal levels (e.g., 3-5 eq.) | Reduces cost, waste, and potential side reactions. |

| Reaction Time | Typically long (e.g., 60+ min) peptidetherapeutics.org | Shortened significantly (e.g., 5-10 min) | Increases throughput and overall synthesis speed. |

| Process Control | Manual, operator-dependent | Fully automated with software control (e.g., Branches™) peptidetherapeutics.org | Enhances reproducibility and enables complex, multi-step protocols. biotage.com |

| Scale | Variable, often limited by manual handling | Scalable from small (0.1 mmol) to larger (0.5 mmol+) scales peptidetherapeutics.org | Facilitates both research-scale screening and larger quantity production. |

Expansion into New Therapeutic and Diagnostic Applications

Fmoc-Cysteinol(Acm) and related protected cysteine derivatives are foundational to the development of next-generation peptide-based therapeutics and diagnostics. mdpi.comchemimpex.com The ability to precisely incorporate cysteine residues and control disulfide bonding is critical for creating peptides with enhanced stability, target specificity, and biological activity. adventchembio.combiotage.com

In therapeutics, these building blocks are vital for synthesizing complex peptide drugs that treat a range of diseases, including cancer, autoimmune disorders, and infectious diseases. adventchembio.com Disulfide-rich peptides, such as conotoxins, are of particular interest due to their exceptional stability and potency. biotage.commdpi.com The use of Fmoc-Cysteinol(Acm) allows for the site-specific formation of disulfide bridges that lock the peptide into its bioactive conformation. adventchembio.com Furthermore, the unique properties of the cysteinol moiety, compared to cysteine, can be exploited to design novel peptide mimetics, inhibitors, and modulators of biological pathways, particularly those involving cysteine-rich proteins. chemimpex.com

In the diagnostic field, Fmoc-Cysteinol(Acm) can be used in the synthesis of peptide-based probes and biomarkers. myskinrecipes.com Its utility in bioconjugation allows for the attachment of reporter molecules, such as fluorescent dyes or radioisotopes, to peptides, enabling their use in various analytical and imaging techniques. chemimpex.com The development of biosensors and other biotechnological tools also benefits from the specific and controlled chemistry afforded by this compound, which can improve the sensitivity and specificity of detection methods. chemimpex.com

Green Chemistry Approaches in Fmoc-Cysteinol(Acm) Chemistry

The principles of green chemistry are increasingly influencing the field of peptide synthesis, which has traditionally been characterized by high solvent consumption and the use of hazardous reagents. peptide.comrsc.org A major focus of future research is to make the synthesis processes involving Fmoc-Cysteinol(Acm) more sustainable.

Future research will likely focus on expanding these green methodologies. This includes the development of more environmentally benign solvents and reagents for both the synthesis and the removal of protecting groups like Acm. For example, replacing hazardous heavy metal reagents like mercury(II) acetate, sometimes used for Acm removal, with cleaner alternatives like iodine or enzymatic methods is a key goal. sigmaaldrich.compsu.edupeptidetherapeutics.org The adoption of such green chemistry principles will not only reduce the environmental impact of producing complex molecules based on Fmoc-Cysteinol(Acm) but also align with the growing demand for sustainable practices in the pharmaceutical and chemical industries.

Q & A

Q. What is the role of Fmoc-Cysteinol(Acm) in solid-phase peptide synthesis (SPPS)?

Fmoc-Cysteinol(Acm) is used to incorporate cysteine residues with acetamidomethyl (Acm) protection during SPPS. The Acm group prevents unwanted disulfide bond formation during synthesis, ensuring controlled oxidation post-assembly. After peptide chain assembly, the Acm group can be selectively removed under mild oxidative conditions (e.g., iodine or thallium trifluoroacetate) to enable site-specific disulfide bridging .

Q. What are the standard protocols for synthesizing Fmoc-Cysteinol(Acm)?

A common method involves reacting cysteine derivatives with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in aqueous media. For example, a mixture of cysteine (1 mmol) and Fmoc-Cl (1.2 mmol) is stirred at 60°C for 1–2 hours, followed by purification via recrystallization or HPLC. Reaction progress is monitored by thin-layer chromatography (TLC) .

Q. How should Fmoc-Cysteinol(Acm) be stored to maintain stability?

Store at +4°C in a dry, airtight container to prevent hydrolysis of the Fmoc group and oxidation of the cysteine side chain. Prolonged exposure to moisture or elevated temperatures (>25°C) can lead to decomposition .

Q. Which analytical techniques are used to verify Fmoc-Cysteinol(Acm) purity and structure?